20α-二氢皮质醇

描述

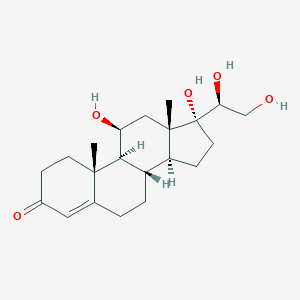

20alpha-Dihydrocortisol (20a-DHF) is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is a metabolite of cortisol, which is a hormone that regulates the body's response to stress. 20a-DHF is synthesized in the adrenal gland and is involved in the regulation of the immune system, inflammation, and metabolism.

科学研究应用

库欣综合征和艾迪生病

对肾上腺疾病的研究突出了20α-DHC 的相关性。在库欣综合征(以皮质醇过度产生为特征)和艾迪生病(由肾上腺功能不全引起)患者中,20α-DHC 水平发生改变。监测 20α-DHC 与皮质醇一起,为诊断和治疗提供了宝贵的见解 .

反兴奋剂控制

包括合成糖皮质激素在内的皮质类固醇的滥用会干扰下丘脑-垂体-肾上腺轴。研究人员已探索 20α-DHC 作为检测运动员皮质类固醇滥用的标志物。在尿液样本中测量它可以帮助反兴奋剂工作 .

与皮质醇代谢的关系

与其他皮质醇代谢物一起研究 20α-DHC 使研究人员能够了解皮质醇代谢途径中的复杂关系。通过考虑这些化合物之间的差异和相互作用,可以克服与皮质醇定量相关的分析挑战 .

泼尼松龙随访

泼尼松龙是一种合成糖皮质激素,与皮质醇共用代谢途径。监测 20α-DHC 可以洞察泼尼松龙代谢。鉴于其假内源性起源,追踪泼尼松龙水平对于临床管理至关重要 .

临床诊断和尿液生物标志物

为 20α-DHC 和其他皮质醇代谢物开发的 LC-MSn 方法,为 24 小时尿游离皮质醇测量提供了更准确的替代方案。临床医生可以使用这种方法来诊断肾上腺疾病和评估与皮质醇相关的疾病 .

作用机制

Target of Action

20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of 20alpha-Dihydrocortisol are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .

Mode of Action

The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

20alpha-Dihydrocortisol is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to 20alpha-Dihydrocortisol . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.

Pharmacokinetics

Studies on hydrocortisone, from which 20alpha-dihydrocortisol is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of 20alpha-Dihydrocortisol may also vary significantly between individuals.

Result of Action

These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .

Action Environment

The action of 20alpha-Dihydrocortisol is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which 20alpha-Dihydrocortisol is derived

未来方向

The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

生化分析

Biochemical Properties

20alpha-Dihydrocortisol is involved in various biochemical reactions. It is a product of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which is involved in the metabolism of cortisol . This enzyme converts cortisol to 20alpha-Dihydrocortisol .

Cellular Effects

20alpha-Dihydrocortisol has significant effects on various types of cells and cellular processes. For instance, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 20alpha-Dihydrocortisol involves its interactions with various biomolecules. It is known to bind with enzymes like 20alpha-HSD, influencing their activity . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20alpha-Dihydrocortisol can change over time. For instance, it has been observed that the urinary excretion of 20alpha-Dihydrocortisol and urinary free cortisol (UFC) in normal subjects and patients with Cushing’s syndrome varies .

Dosage Effects in Animal Models

The effects of 20alpha-Dihydrocortisol can vary with different dosages in animal models

Metabolic Pathways

20alpha-Dihydrocortisol is involved in the metabolic pathway of cortisol . The enzyme 20alpha-HSD plays a crucial role in this pathway, converting cortisol to 20alpha-Dihydrocortisol .

属性

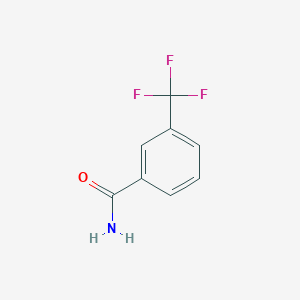

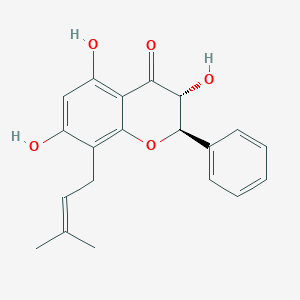

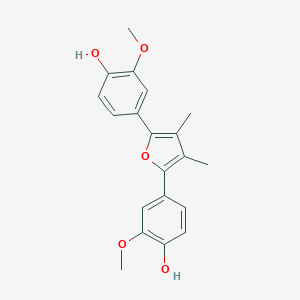

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-79-5 | |

| Record name | MLS002694142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?

A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []

Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?

A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。